molecular formula C8H12F2O3 B14790320 2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate

2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate

Cat. No.: B14790320
M. Wt: 194.18 g/mol
InChI Key: OEZIKTWGHKZHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate is an organofluorine compound with the molecular formula C8H10F2O2. It is known for its unique chemical structure, which includes two fluorine atoms and a cyclohexanedione core. This compound is used in various scientific research applications due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate typically involves the fluorination of 4,4-dimethyl-1,3-cyclohexanedione. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled temperatures to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate stands out due to its unique combination of fluorine atoms and cyclohexanedione core. This structure imparts specific reactivity and stability, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C8H12F2O3

Molecular Weight

194.18 g/mol

IUPAC Name

2,2-difluoro-4,4-dimethylcyclohexane-1,3-dione;hydrate

InChI

InChI=1S/C8H10F2O2.H2O/c1-7(2)4-3-5(11)8(9,10)6(7)12;/h3-4H2,1-2H3;1H2

InChI Key

OEZIKTWGHKZHSU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1=O)(F)F)C.O

Origin of Product

United States

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